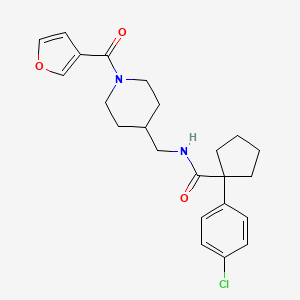![molecular formula C21H16N2O2S B2475220 Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate CAS No. 923251-22-3](/img/structure/B2475220.png)
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo a variety of chemical reactions. The cyano group could undergo addition, substitution, or reduction reactions. The sulfanyl group could participate in oxidation reactions or act as a nucleophile in substitution reactions .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Applications
Research has explored derivatives of pyridinyl sulfanyl methyl benzoates for their potential in medicinal chemistry, particularly focusing on adenosine receptor ligands with antineuropathic activity. For instance, a series of amino-3,5-dicyanopyridines were synthesized to investigate their affinity and selectivity towards human adenosine receptors, showing promise as inverse agonists and antagonists with potential to reduce neuropathic pain (Betti et al., 2019). Similarly, derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have been developed as potent and selective anti-Helicobacter pylori agents, showing significant in vitro microbiological efficacy (Carcanague et al., 2002).
Materials Science
In the realm of materials science, the structural flexibility and substituent effects of related compounds have been investigated for constructing metal–organic frameworks (MOFs) and polymeric materials. For example, flexible dicarboxylate ligands have been used to assemble copper ions into metal–organic complexes, leading to structures with potential applications in catalysis and molecular recognition (Dai et al., 2009). Additionally, sulfur-containing aromatic polyimides derived from thiophenyl-substituted benzidines have been synthesized, exhibiting high refractive indices and small birefringence, suitable for optical material applications (Tapaswi et al., 2015).
Biochemical Studies
Biochemical applications include studies on the reaction rates of wine-relevant nucleophiles with quinones, shedding light on oxidative processes in wine and the protective role of antioxidant compounds (Nikolantonaki & Waterhouse, 2012). Such insights are crucial for understanding and improving wine preservation and quality.
Propriétés
IUPAC Name |
methyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)17-9-7-15(8-10-17)14-26-20-18(13-22)11-12-19(23-20)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGXQVUYMDLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)
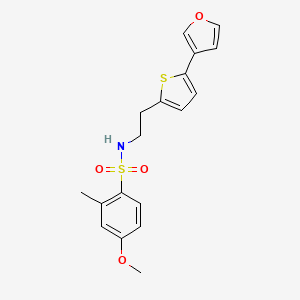
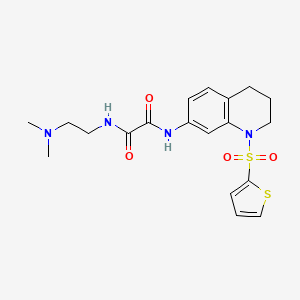
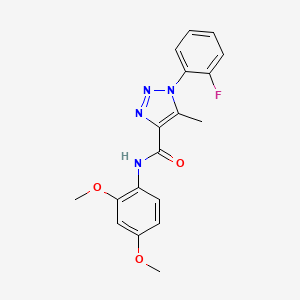

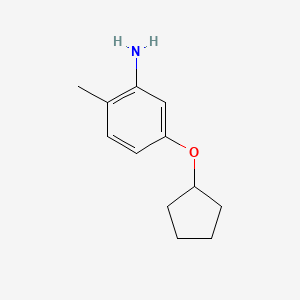
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)
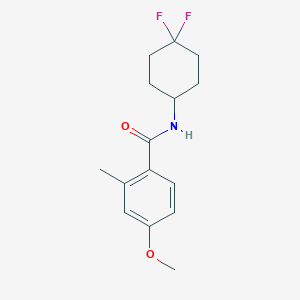
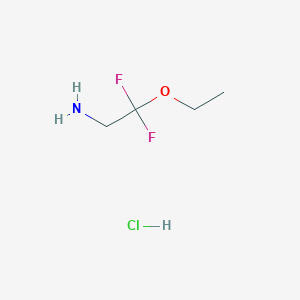
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)
![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

